molecular formula C11H16N4 B11741063 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine

Cat. No.: B11741063
M. Wt: 204.27 g/mol
InChI Key: MVHCBDXEPVBMBY-UHFFFAOYSA-N
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Description

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine is a novel heterocyclic compound designed for research and development applications. It features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole-containing compounds are frequently investigated for a wide spectrum of biological activities, including use as anticancer agents, antimicrobials, anti-inflammatory drugs, and agrochemicals . The molecular structure of this compound incorporates a 1-ethyl-1H-pyrazol-4-amine moiety linked to a (1-methyl-1H-pyrrol-2-yl)methyl group. This specific architecture, combining two nitrogen-containing heterocycles, makes it a valuable intermediate for constructing more complex molecules. While the specific mechanism of action for this exact compound requires empirical determination, analogous structures have been shown to function through mechanisms such as enzyme inhibition and receptor binding, often interacting with biological targets via hydrogen bonding and hydrophobic interactions . Researchers can utilize this compound as a key building block in organic synthesis, particularly in the development of new active molecules for pharmaceutical and life sciences research . It is also suitable for use in materials science for creating novel compounds with specific properties. This product is intended for research purposes in a controlled laboratory environment only. It is not meant for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16N4/c1-3-15-9-10(7-13-15)12-8-11-5-4-6-14(11)2/h4-7,9,12H,3,8H2,1-2H3

InChI Key

MVHCBDXEPVBMBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CN2C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process often starts with the formation of the pyrazole ring, followed by the introduction of the pyrrole moiety. The reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Biology

The compound has garnered attention for its potential biological activities , particularly in oncology and neuropharmacology. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.

Mechanism of Action:
The mechanism involves interaction with specific molecular targets such as enzymes or receptors, mediating effects through pathways that regulate biological processes like signal transduction.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated significant antiproliferative activity:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)3.79
Compound BSF268 (Brain)12.50
Compound CNCI-H460 (Lung)42.30

This table demonstrates that similar compounds can effectively inhibit cancer cell growth, indicating the potential of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine in cancer therapy.

Neuropharmacological Effects

Research has also highlighted neuroprotective properties of pyrazole derivatives. The compound may reduce oxidative stress and apoptosis in neuronal cells through mechanisms such as:

  • Inhibition of Apoptotic Pathways: Compounds were found to inhibit caspase activation.
  • Reduction of Reactive Oxygen Species (ROS): This led to decreased oxidative damage in neuronal tissues.

Industrial Applications

In industrial settings, this compound can be utilized in the production of various chemical products. Its unique structure allows it to act as a precursor for synthesizing other valuable compounds in pharmaceuticals and agrochemicals.

Toxicological Profile

The safety profile of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine remains to be fully elucidated. Preliminary data suggest low acute toxicity; however, comprehensive long-term studies are necessary to assess chronic effects and potential side effects.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic components:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Purity/Yield References
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine C₁₀H₁₅N₅ 205.26 1006459-49-9 Pyrazole ring replaces pyrrole -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.28 - Pyridine ring; cyclopropyl group 17.9% yield
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine C₁₃H₁₅F₂N₃O 281.26 1018142-22-7 Difluoroethyl; methoxyphenyl group 95%
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine C₁₀H₉Br₂N₃ 348.01 - Dibromophenyl substituent 36% yield
1-Ethyl-1H-pyrazol-4-amine (base structure) C₅H₉N₃ 111.15 876343-24-7 No pyrrolemethyl group -

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., difluoroethyl in ) increase lipophilicity, whereas electron-donating groups (e.g., methoxyphenyl) may enhance solubility.
  • Synthetic Accessibility : Yields vary significantly (17.9%–36%), reflecting challenges in introducing bulky or electron-deficient substituents .

Physicochemical Properties

  • Purity : Most analogs are synthesized with ≥95% purity, suggesting robust synthetic protocols for pyrazole amines .
  • Stability : The presence of pyrrole and pyrazole rings may confer thermal stability, though hygroscopicity could vary with substituents .

Biological Activity

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H14N6
  • Molecular Weight : 214.25 g/mol
  • IUPAC Name : 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-4-amine
  • CAS Number : 69807-81-4

Research indicates that compounds with a pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)3.79
Compound BSF268 (Brain)12.50
Compound CNCI-H460 (Lung)42.30

The above table summarizes the inhibitory concentration (IC50) values, demonstrating that compounds similar to 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine can effectively inhibit the growth of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, some pyrazole derivatives have shown potential neuroprotective effects. The compound may interact with neurotransmitter systems, possibly providing therapeutic benefits in neurodegenerative diseases.

Research Findings

A study highlighted the neuroprotective properties of pyrazole derivatives, showing that they could reduce oxidative stress and apoptosis in neuronal cells. The specific mechanisms involved include:

  • Inhibition of Apoptotic Pathways : Compounds were found to inhibit caspase activation.
  • Reduction of Reactive Oxygen Species (ROS) : This led to decreased oxidative damage in neuronal tissues.

Toxicological Profile

The safety profile of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine remains to be fully elucidated. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential side effects.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclocondensation, and functional group coupling. Critical factors include:

  • Temperature : Elevated temperatures (e.g., 35–80°C) are often required for cyclization steps .
  • Solvent choice : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency .
  • Catalysts : Copper(I) bromide or palladium catalysts improve cross-coupling reactions .
  • Purification : Chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Method StepKey ConditionsYield RangeReference
Pyrazole ring formationHydrazine cyclocondensation, 80°C40–60%
AlkylationEthyl iodide, Cs₂CO₃, DMF, 60°C50–70%
Amine couplingCopper catalysis, DMSO, 35°C17–25%

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3298 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure and substituent orientation .

Q. What factors contribute to the compound's stability under various storage and experimental conditions?

  • Stability : Stable at room temperature in inert atmospheres but degrades under strong oxidizing agents or UV light .
  • Storage : Recommend anhydrous conditions (-20°C) to prevent hydrolysis of the pyrrole methyl group .
  • pH sensitivity : Avoid strongly acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data reported across studies?

Contradictions may arise from:

  • Structural analogs : Subtle substituent changes (e.g., ethyl vs. methyl groups) alter binding affinities .
  • Assay variability : Standardize dose-response curves (e.g., IC₅₀ values) and use orthogonal assays (SPR vs. MTT) .
  • Solubility : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability in cellular assays .

Q. How does the substitution pattern on the pyrazole and pyrrole rings influence reactivity and bioactivity?

  • Pyrazole substituents : Ethyl groups enhance lipophilicity, improving membrane permeability, while fluorine increases metabolic stability .
  • Pyrrole methyl group : Steric hindrance reduces off-target interactions but may limit binding to flat active sites .
AnalogSubstitutionBioactivity (IC₅₀)Reference
1-Ethyl-5-fluoro variant5-F on pyrazole2.1 µM (kinase inhibition)
N-Cyclopropyl analogCyclopropyl on amine8.3 µM (antimicrobial)

Q. What computational and experimental approaches elucidate the compound's mechanism of action?

  • Molecular docking : Predicts binding modes to targets (e.g., kinase ATP-binding pockets) .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD = 120 nM) .
  • Metabolic profiling : LC-MS identifies metabolites, revealing stability and detox pathways .
  • CRISPR screening : Identifies genetic dependencies in cellular models .

Key Notes

  • Data Contradictions : Cross-validate results using structural analogs (e.g., ethyl vs. isopropyl variants) .
  • Advanced Purification : Employ preparative HPLC for isolating enantiomers or regioisomers .
  • Toxicity Screening : Use zebrafish models to assess acute toxicity before in vivo studies .

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